molecular formula C10H15F3N2O2 B2790637 N-[3,3,3-trifluoro-2-(morpholin-4-yl)propyl]prop-2-enamide CAS No. 2094291-01-5

N-[3,3,3-trifluoro-2-(morpholin-4-yl)propyl]prop-2-enamide

Cat. No.: B2790637
CAS No.: 2094291-01-5
M. Wt: 252.237
InChI Key: LYJGFNARNMCRQN-UHFFFAOYSA-N
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Description

N-[3,3,3-trifluoro-2-(morpholin-4-yl)propyl]prop-2-enamide is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3,3-trifluoro-2-(morpholin-4-yl)propyl]prop-2-enamide typically involves the reaction of a trifluoromethyl ketone with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3,3,3-trifluoro-2-(morpholin-4-yl)propyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3,3,3-trifluoro-2-(morpholin-4-yl)propyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,3,3-trifluoro-2-(morpholin-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-(3-morpholin-4-yl-propyl)-acetamide
  • 4-(trifluoroacetyl)morpholine
  • 2,2,2-trifluoro-1-morpholinoethanone

Uniqueness

N-[3,3,3-trifluoro-2-(morpholin-4-yl)propyl]prop-2-enamide is unique due to its specific structural features, including the combination of a trifluoromethyl group and a morpholine ring. This combination imparts distinct chemical and physical properties, such as high stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O2/c1-2-9(16)14-7-8(10(11,12)13)15-3-5-17-6-4-15/h2,8H,1,3-7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJGFNARNMCRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C(F)(F)F)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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